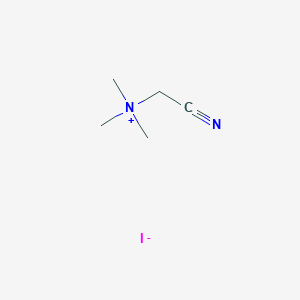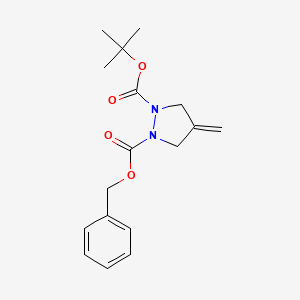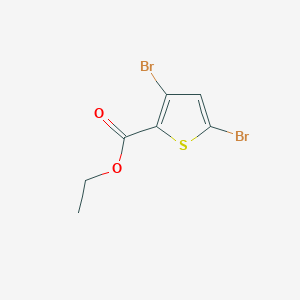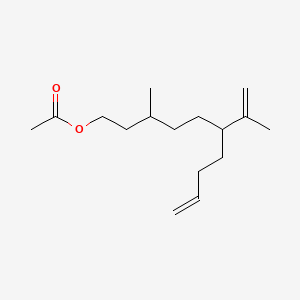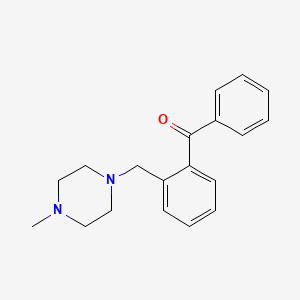
2-(4-Methylpiperazinomethyl)benzophenone
概要
説明
2-(4-Methylpiperazinomethyl)benzophenone is an organic compound with the molecular formula C19H22N2O It is a derivative of benzophenone, featuring a piperazine ring substituted with a methyl group
科学的研究の応用
2-(4-Methylpiperazinomethyl)benzophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is explored for its potential in creating light-sensitive materials and photoinitiators.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
作用機序
Target of Action
Benzophenone derivatives have been studied for their antitumor activity . Key genes such as AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 were identified as potential target hub genes for a benzophenone derivative . These genes play crucial roles in cell survival, proliferation, and apoptosis, which are critical processes in cancer development and progression.
Mode of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity . The interaction of these compounds with their targets likely leads to changes in cellular processes, such as cell proliferation and apoptosis, ultimately inhibiting tumor growth .
Pharmacokinetics
The compound has a molecular weight of 29439 , which is within the range favorable for oral bioavailability. Its boiling point is 450.2ºC at 760 mmHg , suggesting it may be stable under physiological conditions
Result of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit tumor growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methylpiperazinomethyl)benzophenone. For instance, benzophenones have been detected in environmental water samples after topical skin application , indicating that they can persist in the environment Furthermore, the compound’s stability under different environmental conditions, such as pH and temperature, could affect its action and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazinomethyl)benzophenone typically involves the following steps:
Formation of Benzophenone Derivative: The initial step involves the preparation of a benzophenone derivative through a Friedel-Crafts acylation reaction. Benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form benzophenone.
Introduction of Piperazine Ring: The benzophenone derivative is then reacted with 4-methylpiperazine. This step often requires a base such as potassium carbonate to facilitate the nucleophilic substitution reaction, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain optimal reaction conditions, such as temperature and pressure, ensuring high yield and purity.
Purification Steps: Post-reaction, the product is purified using techniques like recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: 2-(4-Methylpiperazinomethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Benzophenone derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Various substituted piperazine derivatives.
類似化合物との比較
Benzophenone: The parent compound, used widely in organic synthesis and as a UV blocker.
4-Methylpiperazine: A structural analog, used in the synthesis of various pharmaceuticals.
2-(4-Piperazinomethyl)benzophenone: A closely related compound without the methyl group on the piperazine ring.
Uniqueness: 2-(4-Methylpiperazinomethyl)benzophenone is unique due to the presence of both the benzophenone and methylpiperazine moieties, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.
特性
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-20-11-13-21(14-12-20)15-17-9-5-6-10-18(17)19(22)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPSTDJDKFJEED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517353 | |
| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24088-65-1 | |
| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


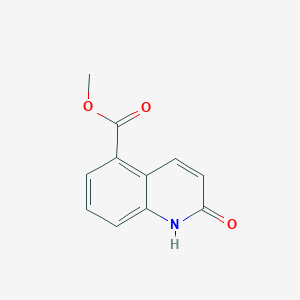
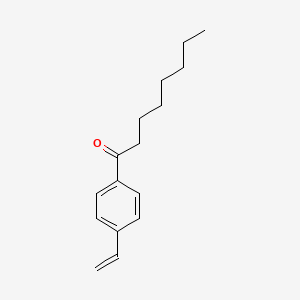
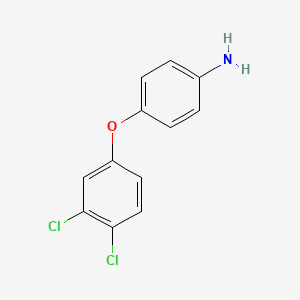
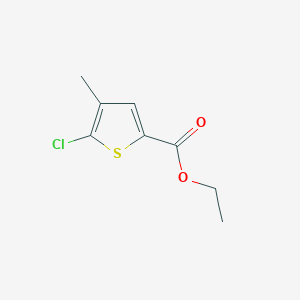
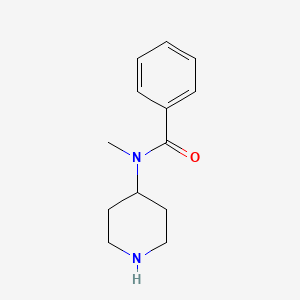
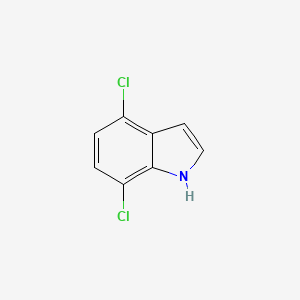


![2-Methyloxazolo[5,4-c]pyridine](/img/structure/B1610660.png)

